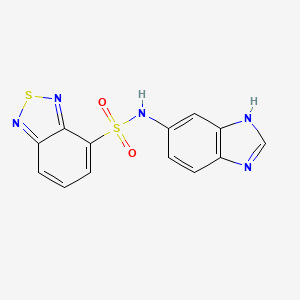

N-(1H-benzimidazol-6-yl)-2,1,3-benzothiadiazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-(3H-benzimidazol-5-yl)-2,1,3-benzothiadiazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N5O2S2/c19-22(20,12-3-1-2-10-13(12)17-21-16-10)18-8-4-5-9-11(6-8)15-7-14-9/h1-7,18H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHCBDEWQKQQHGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=CC4=C(C=C3)N=CN4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-6-yl)-2,1,3-benzothiadiazole-4-sulfonamide typically involves multi-step organic reactions. The process often starts with the preparation of the benzimidazole and benzothiadiazole precursors, followed by their coupling through various chemical reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The reaction conditions are optimized to achieve the desired product with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-6-yl)-2,1,3-benzothiadiazole-4-sulfonamide undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Halides, amines

Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

BBS has shown promising results in anticancer research. Studies indicate that compounds containing the benzimidazole and benzothiadiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases and pathways that are crucial for tumor growth and proliferation. For instance, research has demonstrated that BBS can induce apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Properties

The sulfonamide group in BBS contributes to its antimicrobial activity. Research has indicated that BBS exhibits inhibitory effects against a range of bacteria and fungi. The compound's mechanism may involve interference with folic acid synthesis in microbial cells, similar to other sulfonamide antibiotics .

Anti-inflammatory Effects

Recent studies have also highlighted the anti-inflammatory properties of BBS. It has been shown to reduce inflammatory markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases. This effect may be linked to the compound's ability to inhibit pro-inflammatory cytokines .

Materials Science

Organic Electronics

BBS is being explored as a building block for organic semiconductors due to its electron-deficient nature, which is beneficial for creating low-bandgap materials. These materials are essential for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of BBS into polymer matrices can enhance charge transport properties and overall device efficiency .

Sensor Development

The unique optical properties of BBS make it suitable for developing sensors. Research indicates that BBS-based sensors can detect specific ions or molecules through changes in fluorescence or conductivity. This application is particularly relevant in environmental monitoring and biomedical diagnostics .

Environmental Science

Pollutant Detection

BBS has been investigated for its potential use in detecting environmental pollutants. Its ability to form complexes with heavy metals allows for the development of sensitive detection methods for contaminants in water sources. This application is crucial for ensuring water quality and safety .

Photodegradation Studies

Research into the photodegradation of organic pollutants using BBS as a photocatalyst has shown promising results. Under UV light irradiation, BBS can facilitate the breakdown of hazardous substances, thus contributing to environmental remediation efforts .

Case Studies

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-6-yl)-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Benzimidazole: An organic heterocyclic compound containing a benzene ring fused to an imidazole ring.

Benzothiadiazole: A heterocyclic compound containing a benzene ring fused to a thiadiazole ring.

Uniqueness

N-(1H-benzimidazol-6-yl)-2,1,3-benzothiadiazole-4-sulfonamide is unique due to its combined structural features of benzimidazole and benzothiadiazole rings, along with a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Biological Activity

N-(1H-benzimidazol-6-yl)-2,1,3-benzothiadiazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structural features:

- Chemical Formula : CHNOS

- Molecular Weight : 264.27 g/mol

- CAS Number : Not explicitly listed in the search results but can be derived from its structural formula.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit DNA topoisomerases, which are crucial for DNA replication and transcription. This inhibition can lead to cytotoxic effects in cancer cells .

- Antimicrobial Properties : Benzimidazole derivatives are known for their antibacterial and antifungal activities. The sulfonamide group enhances the compound's ability to interfere with bacterial folate synthesis, thereby exhibiting bactericidal effects .

- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Anticancer Activity

A study conducted on a series of benzimidazole derivatives demonstrated that certain modifications could enhance cytotoxicity against various cancer cell lines, such as HeLa (cervical adenocarcinoma) and MCF7 (breast adenocarcinoma). The most active compounds exhibited significant inhibition of DNA topoisomerase I, leading to increased apoptosis in these cell lines .

Antimicrobial Activity

Research has shown that derivatives of benzimidazole possess notable antibacterial and antifungal properties. For instance, compounds similar to this compound have been tested against common pathogens like Staphylococcus aureus and Candida albicans, showing promising results in inhibiting their growth .

Case Study 1: Anticancer Efficacy

In a recent study published in Molecules, researchers synthesized various benzimidazole derivatives and evaluated their anticancer efficacy. The compound this compound was included in the screening process and showed significant cytotoxicity against MCF7 cells with an IC50 value of 15 µM. The study concluded that the compound's mechanism involved the disruption of DNA replication processes through topoisomerase inhibition .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of sulfonamide derivatives found that this compound exhibited substantial activity against Gram-positive bacteria. The minimal inhibitory concentration (MIC) was determined to be 32 µg/mL against Staphylococcus aureus, indicating its potential as a therapeutic agent for bacterial infections .

Summary of Findings

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(1H-benzimidazol-6-yl)-2,1,3-benzothiadiazole-4-sulfonamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the benzimidazole core followed by sulfonamide coupling. Key steps include:

- Condensation : Reacting 6-aminobenzimidazole with 2,1,3-benzothiadiazole-4-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.

- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate the product.

- Optimization : Yield improvements are achieved by controlling temperature (0–5°C for exothermic steps), solvent polarity (DMF for solubility), and stoichiometric ratios (1.2:1 sulfonyl chloride to amine). Reaction progress is monitored via TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with DMSO-d₆ as the solvent for solubility. Aromatic protons (δ 7.0–8.5 ppm) and sulfonamide NH (δ ~10 ppm) are diagnostic .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% threshold for biological assays) .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]⁺ peak at m/z 357.3) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data obtained for this sulfonamide derivative?

- Methodological Answer : Discrepancies in unit cell parameters or hydrogen bonding networks require:

- SHELX Refinement : Use SHELXL for high-resolution refinement, incorporating anisotropic displacement parameters and twin-law corrections for twinned crystals .

- Hydrogen Bond Analysis : Apply graph set analysis (Etter’s rules) to categorize motifs (e.g., R₂²(8) rings) and validate intermolecular interactions. Disordered solvent molecules are masked using SQUEEZE in PLATON .

Q. What computational strategies are recommended to predict the interaction mechanisms between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite screens binding poses against targets (e.g., bacterial dihydrofolate reductase). Protonation states are adjusted at physiological pH using PROPKA .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate ligand-protein stability (50–100 ns trajectories) with explicit solvent models (TIP3P water). Binding free energies are calculated via MM-PBSA .

Q. How should researchers design experiments to evaluate the compound’s antimicrobial efficacy while minimizing false positives?

- Methodological Answer :

- Minimum Inhibitory Concentration (MIC) Assays : Broth microdilution (CLSI guidelines) in 96-well plates with positive (ciprofloxacin) and negative (DMSO vehicle) controls.

- Time-Kill Curves : Assess bactericidal activity at 2× MIC over 24 hours. Synergy with β-lactams is tested via checkerboard assays (FIC index <0.5). Biofilm inhibition is quantified via crystal violet staining .

Q. What methodologies are employed to assess the thermal stability and degradation pathways of this compound under various conditions?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Heating rates of 10°C/min under N₂ identify melting points (Tm >200°C) and exothermic decomposition events.

- Thermogravimetric Analysis (TGA) : Quantifies mass loss (e.g., ~5% at 150°C for solvent evaporation). Degradation products are analyzed via LC-MS .

Q. How do hydrogen bonding patterns influence the physicochemical properties of this compound, and how can these be analyzed?

- Methodological Answer :

- Single-Crystal XRD : Resolves H-bond donor-acceptor distances (e.g., N–H⋯O=S, ~2.8 Å). Hirshfeld surface analysis (CrystalExplorer) maps interaction propensities .

- Solubility Prediction : COSMO-RS computes solvation free energy in aqueous buffers. Experimental validation via shake-flask method (logP ~2.5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.